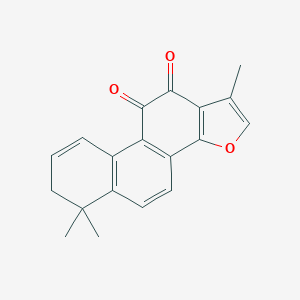![molecular formula C12H18N2O B049236 2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- CAS No. 119977-60-5](/img/structure/B49236.png)
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as P-5-M, and it is a derivative of pyrrolidone. P-5-M has been found to have several biochemical and physiological effects, making it an interesting compound for further study.
作用機序
The mechanism of action of P-5-M is not fully understood, but it has been found to interact with several biological targets, including GABA receptors, dopamine receptors, and sigma receptors. P-5-M has been found to have both agonistic and antagonistic effects on these receptors, depending on the specific receptor subtype and the concentration of P-5-M.
生化学的および生理学的効果
P-5-M has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. P-5-M has also been found to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.
実験室実験の利点と制限
One advantage of using P-5-M in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using P-5-M is its relatively high cost compared to other compounds that may have similar effects.
将来の方向性
There are several future directions for the study of P-5-M, including:
1. Further investigation of the mechanism of action of P-5-M, including its interactions with specific receptor subtypes and downstream signaling pathways.
2. Exploration of the potential therapeutic applications of P-5-M in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic methods for the production of P-5-M that are more cost-effective and environmentally friendly.
4. Investigation of the potential use of P-5-M as a diagnostic tool for the detection of certain diseases, including cancer.
5. Study of the potential interactions between P-5-M and other compounds, including drugs and environmental toxins, to better understand its potential effects on human health.
In conclusion, P-5-M is a promising compound with several potential applications in scientific research. Further study of this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
P-5-M can be synthesized using a multistep process that involves the reaction of 4-(1-azetidinyl)-2-butyn-1-ol with methyl isocyanate, followed by cyclization with sodium hydroxide. This synthesis method has been extensively studied and optimized to produce high yields of pure P-5-M.
科学的研究の応用
P-5-M has been used in several scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. P-5-M has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
119977-60-5 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- |
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13/h11H,4-10H2,1H3 |
InChIキー |
RMHKTTNQONQQRB-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
正規SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



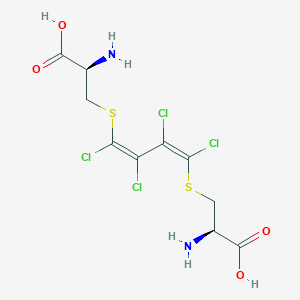
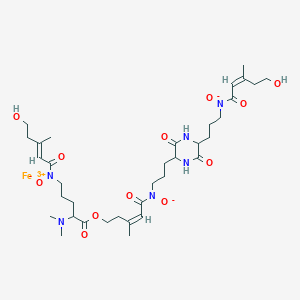
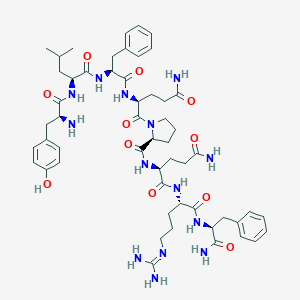
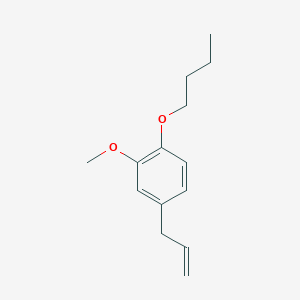

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)




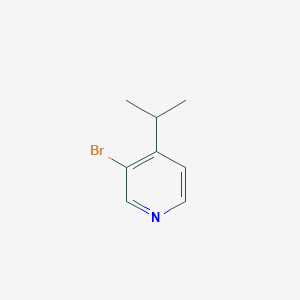
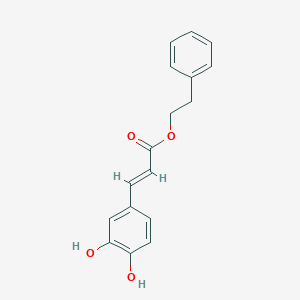
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)
